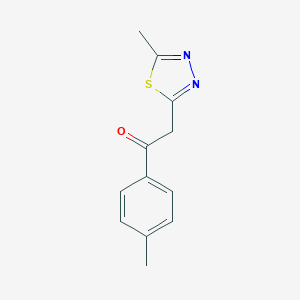![molecular formula C20H16N2O5 B282112 diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate](/img/structure/B282112.png)
diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate, also known as DAPD, is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential as an antiviral agent. In
Mécanisme D'action
Diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate acts as a competitive inhibitor of the reverse transcriptase enzyme, binding to the active site and preventing the incorporation of nucleotides into the growing viral DNA chain. This ultimately leads to the inhibition of viral replication.
Biochemical and Physiological Effects:
Studies have shown that diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate has low toxicity and is well-tolerated in animal models. It is rapidly metabolized in the liver and excreted in the urine. diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate has also been shown to have a long half-life, allowing for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate is its potential as a broad-spectrum antiviral agent. Additionally, its low toxicity and long half-life make it an attractive candidate for clinical trials. However, one limitation is that diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate has not yet been tested in humans, and further research is needed to determine its safety and efficacy.
Orientations Futures
For research on diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate include clinical trials to determine its safety and efficacy in humans, as well as studies to optimize its pharmacokinetic properties. Additionally, diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate could be studied in combination with other antiviral agents to enhance its effectiveness. Finally, further research could be conducted to explore the potential of diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate as a treatment for other viral infections beyond HIV-1, hepatitis B, and herpes simplex virus.
In conclusion, diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate is a promising compound with potential as an antiviral agent. Its mechanism of action, low toxicity, and long half-life make it an attractive candidate for further research and clinical trials. While there are limitations to its use, such as the need for further safety and efficacy testing, the future directions for research on diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate are numerous and exciting.
Méthodes De Synthèse
The synthesis of diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate involves the reaction of acenaphthenequinone with ethyl acetoacetate in the presence of hydrazine hydrate to produce the intermediate 1,2-dihydroacenaphthylene-2,3-dione hydrazone. This intermediate is then reacted with diethyl oxalate to yield diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate.
Applications De Recherche Scientifique
Diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate has been studied for its potential as an antiviral agent, specifically against HIV-1. It has been shown to inhibit the reverse transcriptase enzyme, which is essential for the replication of the virus. Additionally, diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate has been studied as a potential treatment for hepatitis B virus and herpes simplex virus.
Propriétés
Formule moléculaire |
C20H16N2O5 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
diethyl 2-oxospiro[acenaphthylene-1,5//'-pyrazole]-3//',4//'-dicarboxylate |
InChI |
InChI=1S/C20H16N2O5/c1-3-26-18(24)15-16(19(25)27-4-2)21-22-20(15)13-10-6-8-11-7-5-9-12(14(11)13)17(20)23/h5-10H,3-4H2,1-2H3 |
Clé InChI |
QGTBUMIVFCOZEL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=NC12C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1=C(N=NC12C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)







![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)
![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)


